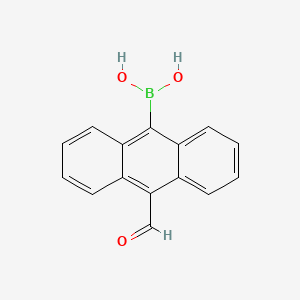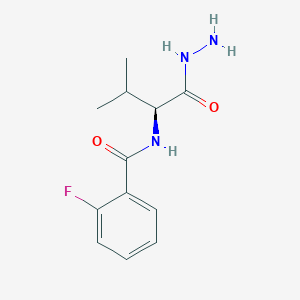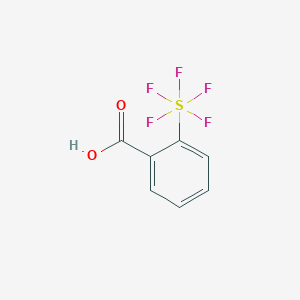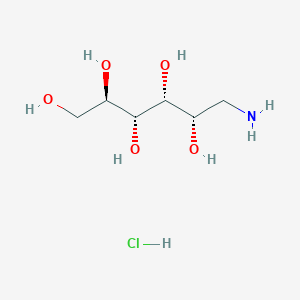
1-Amino-1-deoxy-D-glucitol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-deoxy-D-glucitol hydrochloride is a chemical compound with the molecular formula C6H16ClNO5. It is a derivative of glucose where the hydroxyl group at the first carbon is replaced by an amino group, and it is commonly used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-1-deoxy-D-glucitol hydrochloride can be synthesized through the reduction of D-glucosamine hydrochloride. The reduction process typically involves the use of sodium borohydride (NaBH4) as a reducing agent in an aqueous solution .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-1-deoxy-D-glucitol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is frequently used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more reduced derivatives.
Substitution: Formation of acylated derivatives.
Applications De Recherche Scientifique
1-Amino-1-deoxy-D-glucitol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic reagent.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mécanisme D'action
The mechanism of action of 1-Amino-1-deoxy-D-glucitol hydrochloride involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity and affect metabolic processes .
Comparaison Avec Des Composés Similaires
1-Deoxy-1-(methylamino)-D-glucitol: Similar structure but with a methyl group attached to the amino group.
N-Methyl-D-glucamine: Another derivative with a methyl group on the amino group.
D-Glucosamine: The parent compound from which 1-Amino-1-deoxy-D-glucitol hydrochloride is derived
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C6H16ClNO5 |
|---|---|
Poids moléculaire |
217.65 g/mol |
Nom IUPAC |
(2R,3R,4R,5S)-6-aminohexane-1,2,3,4,5-pentol;hydrochloride |
InChI |
InChI=1S/C6H15NO5.ClH/c7-1-3(9)5(11)6(12)4(10)2-8;/h3-6,8-12H,1-2,7H2;1H/t3-,4+,5+,6+;/m0./s1 |
Clé InChI |
GTGZGTMCSYIRON-BTVCFUMJSA-N |
SMILES isomérique |
C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)N.Cl |
SMILES canonique |
C(C(C(C(C(CO)O)O)O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide](/img/structure/B12852565.png)
![[2-(4-Methyl-1H-imidazol-2-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12852567.png)

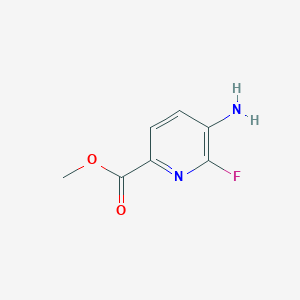

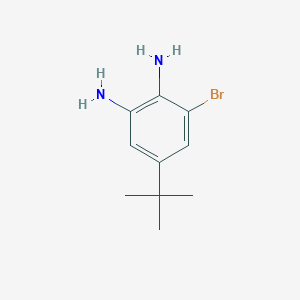
![[3-Methyl-3H-benzothiazol-(2Z)-ylidene]-acetaldehyde](/img/structure/B12852622.png)

